6-Methyl-3-aza-bicyclo[4.1.0]heptane
Overview
Description
6-Methyl-3-aza-bicyclo[410]heptane is a bicyclic compound characterized by a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane can be achieved through various methods. One common approach involves the transition-metal-catalyzed cycloisomerization of 1,6-enynes. This method typically employs platinum (II) or gold (I) catalysts to facilitate the formation of the bicyclic structure . Another method involves the oxidative cyclopropanation of aza-1,6-enynes, which can be performed under mild, transition-metal-free conditions .
Industrial Production Methods
Industrial production of this compound is less documented, but it generally follows similar synthetic routes as those used in laboratory settings. The choice of method depends on the desired scale, cost, and availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-aza-bicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form functionalized derivatives.
Reduction: Reduction reactions can modify the bicyclic structure, potentially opening the ring system.
Substitution: Substitution reactions can introduce different functional groups at various positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition-metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce simpler amines or hydrocarbons.
Scientific Research Applications
6-Methyl-3-aza-bicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 6-Methyl-3-aza-bicyclo[4.1.0]heptane involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, making the compound useful in studying biological systems and developing pharmaceuticals .
Comparison with Similar Compounds
6-Methyl-3-aza-bicyclo[4.1.0]heptane can be compared with other similar compounds, such as:
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but lack the nitrogen atom, which affects their reactivity and applications.
Bicyclo[3.1.1]heptanes: These compounds have a different ring size and arrangement, leading to variations in their chemical properties and uses.
The presence of the nitrogen atom in 6-Methyl-3-aza-bicyclo[41
Properties
IUPAC Name |
6-methyl-3-azabicyclo[4.1.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7-2-3-8-5-6(7)4-7/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMMYZWZFOMHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNCC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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